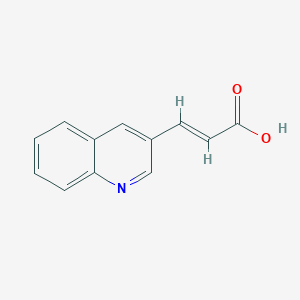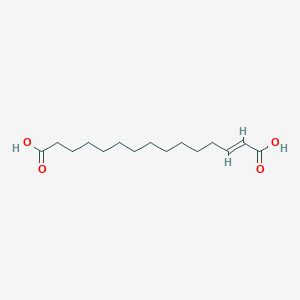
2-(6-Bromo-3-pyridyl)-2-methylpropanenitrile
Übersicht
Beschreibung
“2-(6-Bromo-3-pyridyl)-2-propanol” is a research chemical with the CAS Number: 477252-29-2 . It has a molecular weight of 216.08 and a linear formula of C8H10BrNO . It is a white to yellow solid .
Molecular Structure Analysis
The molecular formula of “2-(6-Bromo-3-pyridyl)-2-propanol” is C8H10BrNO . The plane of the pyridine ring forms a dihedral angle of 16.2° with the essentially planar imidazopyrazine system .Physical And Chemical Properties Analysis
“2-(6-Bromo-3-pyridyl)-2-propanol” is a white to yellow solid . It has a molecular weight of 216.08 . The storage temperature is +4°C .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
- Pyridylselenium compounds, related to 2-(6-Bromo-3-pyridyl)-2-methylpropanenitrile, have been synthesized and evaluated for antibacterial activities. These compounds, including bis(3-bromo-2-pyridyl)diselenide, demonstrate significant antibacterial properties and contribute to the development of new antibiotics (Dhau et al., 2014).
Chemical Synthesis
- This chemical plays a role as an intermediate in synthesizing PI3K/mTOR inhibitors, showcasing its utility in the development of therapeutic agents (Lei et al., 2015).
Synthesis of Heteromacrocycles
- The synthesis of heteromacrocycles incorporating the 2,6-pyridino moiety involves the preparation of compounds like 6-bromo-2-picolinamide and 6-bromo-2-picolinonitrile, demonstrating the compound's role in developing complex chemical structures (Sauer, 1976).
Material Science
- In material science, this compound related compounds like bis(2-pyridyl) ditelluride are used in the one-pot synthesis of pyridyltellurium derivatives, contributing to advancements in chemical material science (Bhasin et al., 2004).
Crystallography
- The compound is utilized in crystallography studies, such as the analysis of the structure of 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine, aiding in understanding molecular structures and interactions (Huang et al., 2010).
Synthesis and Characterization
- It is used in the synthesis and characterization of various compounds, such as the bromine-substituted (chloromethyl)pyridine precursor, highlighting its role in the synthesis of novel chemical entities (Handlovic et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(6-bromopyridin-3-yl)-2-methylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-9(2,6-11)7-3-4-8(10)12-5-7/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNYVCVRARYXOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CN=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



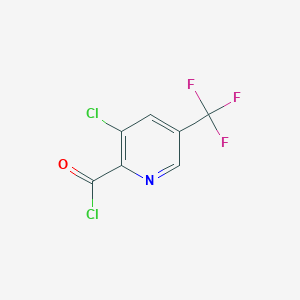
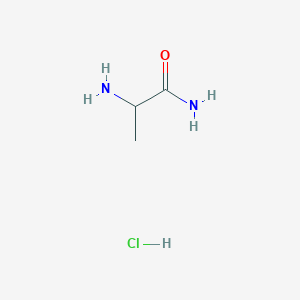
![4-[(1E)-3-oxobut-1-en-1-yl]benzaldehyde](/img/structure/B3038206.png)
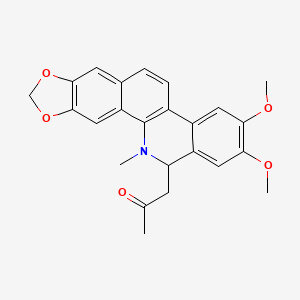

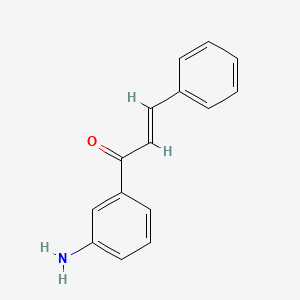
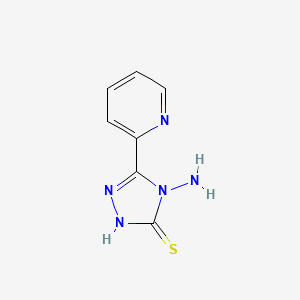

![6-Amino-3-methyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3038217.png)
